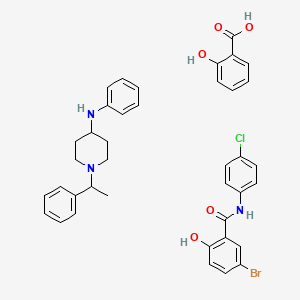

Multifungin

Description

Properties

CAS No. |

39442-77-8 |

|---|---|

Molecular Formula |

C39H39BrClN3O5 |

Molecular Weight |

745.1 g/mol |

IUPAC Name |

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide;2-hydroxybenzoic acid;N-phenyl-1-(1-phenylethyl)piperidin-4-amine |

InChI |

InChI=1S/C19H24N2.C13H9BrClNO2.C7H6O3/c1-16(17-8-4-2-5-9-17)21-14-12-19(13-15-21)20-18-10-6-3-7-11-18;14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10;8-6-4-2-1-3-5(6)7(9)10/h2-11,16,19-20H,12-15H2,1H3;1-7,17H,(H,16,18);1-4,8H,(H,9,10) |

InChI Key |

BBWRTUUZFUYMGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(CC2)NC3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl |

Synonyms |

multifugin multifungin |

Origin of Product |

United States |

Foundational & Exploratory

The Antifungal Spectrum of Bromochlorosalicylanilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the antifungal properties of bromochlorosalicylanilide, a halogenated salicylanilide. While specific quantitative data for bromochlorosalicylanilide is limited in publicly accessible literature, this document synthesizes available information on its activity and that of structurally similar salicylanilides. It also outlines the standard experimental protocols for assessing antifungal efficacy and illustrates the proposed mechanism of action.

Antifungal Spectrum of Activity

Salicylanilides as a class have demonstrated a broad spectrum of antifungal activity, with filamentous fungi (molds) generally showing higher susceptibility than yeasts.[1][2] Data for close structural analogs of bromochlorosalicylanilide, such as other halogenated salicylanilides, indicate potent in vitro efficacy against various fungal species.

Quantitative Data on Salicylanilide Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) data available for various salicylanilide derivatives against a range of fungal pathogens. It is important to note that these values are for structurally related compounds and serve as a proxy for the expected activity of bromochlorosalicylanilide.

| Fungal Species | Compound | MIC Range (µmol/L) | Reference |

| Yeasts | |||

| Candida spp. | Salicylanilide Derivatives | ≥ 1.95 | [1][3] |

| Candida albicans | Salicylanilide Derivatives | ≥ 15.63 | [2] |

| Candida tropicalis | Salicylanilide Derivatives | ≥ 15.63 | [2] |

| Candida krusei | Salicylanilide Derivatives | ≥ 15.63 | [2] |

| Candida glabrata | Salicylanilide Derivatives | ≥ 15.63 | [2] |

| Trichosporon asahii | Salicylanilide Derivatives | ≥ 15.63 | [2] |

| Filamentous Fungi (Molds) | |||

| Various Molds | Salicylanilide Derivatives | ≥ 0.49 | [1][3] |

| Aspergillus fumigatus | Salicylanilide Derivatives | ≥ 3.91 | [2] |

| Absidia corymbifera | Salicylanilide Derivatives | ≥ 3.91 | [2] |

| Trichophyton mentagrophytes | Salicylanilide Derivatives | ≥ 3.91 | [2] |

| Trichophyton mentagrophytes | Salicylanilide Acetates | 0.49 - 31.25 (µg/mL) | [4] |

| Microsporum gypseum | Salicylanilide Derivatives | ≥ 3.91 | [2] |

Note: The most active salicylanilide identified in one study was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, an isomer of bromochlorosalicylanilide, which exhibited an MIC of ≥ 0.49 µmol/L against molds and ≥ 1.95 µmol/L against yeasts.[1][3]

Experimental Protocols

The in vitro antifungal activity of salicylanilide compounds is typically determined using standardized broth microdilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing (CLSI M27-A3/M38-A2)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of Antifungal Agent:

-

Bromochlorosalicylanilide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in 96-well microtiter plates using RPMI 1640 medium buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).

2. Inoculum Preparation:

-

Yeasts (e.g., Candida spp.) : Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

-

Filamentous Fungi (e.g., Aspergillus spp., Trichophyton spp.) : A conidial suspension is prepared by washing the surface of a mature fungal culture with sterile saline. The conidia are counted using a hemocytometer, and the suspension is diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[5][6]

3. Incubation:

-

The inoculated microtiter plates are incubated at 35°C.

-

Incubation times vary by organism: typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi, or until sufficient growth is observed in the growth control well (drug-free).[6]

4. MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for fungistatic agents or 100% for fungicidal agents) of visible growth compared to the growth control well.[5] The endpoint is determined visually or by using a spectrophotometric plate reader.

Mechanism of Action

The primary antifungal mechanism of salicylanilides, including bromochlorosalicylanilide, is believed to be the disruption of mitochondrial function. These compounds act as protonophores, uncoupling oxidative phosphorylation.[3][7][8]

This process involves:

-

Proton Shuttling: The phenolic hydroxyl group of the salicylanilide molecule can be deprotonated in the mitochondrial intermembrane space. The resulting lipophilic anion diffuses across the inner mitochondrial membrane.

-

Disruption of Proton Gradient: Inside the mitochondrial matrix, which has a higher pH, the anion becomes protonated again, releasing a proton. This shuttling of protons dissipates the crucial proton gradient that drives ATP synthesis.

-

ATP Depletion: The collapse of the proton motive force inhibits the activity of ATP synthase, leading to a severe depletion of cellular ATP.

-

Oxidative Stress: The disruption of the electron transport chain can also lead to the formation of reactive oxygen species (ROS), causing further cellular damage.

This multi-faceted mitochondrial attack results in the arrest of fungal growth and, ultimately, cell death.[7][8]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromochlorosalicylanilide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Resurgence of a Classic Scaffold: A Technical Guide to the Discovery and History of Salicylanilide Antifungals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides, a class of compounds derived from the condensation of salicylic acid and aniline, have a rich history in medicinal chemistry, with their biological activities being recognized as early as the 1940s.[1] Initially developed and utilized for their anthelmintic and disinfectant properties, recent years have seen a significant resurgence of interest in this chemical scaffold for a broader range of therapeutic applications, including oncology and, most notably, mycology.[1][2] The rise of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities and mechanisms of action. Salicylanilides, with their distinct mode of action targeting fungal mitochondria, represent a promising, albeit historically overlooked, class of antifungal agents.[3] This guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and antifungal spectrum of salicylanilides, offering a technical resource for researchers in the field of antifungal drug development.

Historical Development: From Anthelmintics to Antifungals

The journey of salicylanilides in medicine began with their application as anthelmintic drugs in both human and veterinary medicine.[1] A pivotal moment in their history was the discovery of Niclosamide by Bayer in 1953.[2] It was first introduced to the market in 1959 as Bayluscide®, a molluscicide to control snail populations that host Schistosomes, and later in 1962 as Yomesan® for treating tapeworm infections in humans.[2] During the 1950s, related compounds like brominated salicylanilides (bromsalans) were also developed and used as antibacterial and antifungal components in disinfectants.[2]

For decades, the primary focus of salicylanilide research remained on their antiparasitic effects. However, their broad-spectrum biological activity, including antibacterial and antifungal properties, was a known, yet less explored, characteristic.[4] The increasing challenge of multidrug-resistant fungal infections has catalyzed the "repurposing" of established drugs. This strategic shift brought the considerable antifungal potential of niclosamide and other salicylanilides back into the scientific spotlight.[3][5] Researchers began to systematically evaluate these compounds against a wide array of pathogenic fungi, revealing a potent and broad-spectrum activity that adds a new dimension to the established arsenal of antifungal drugs.[2][3]

Mechanism of Antifungal Action

The primary antifungal mechanism of salicylanilides is the disruption of fungal mitochondrial function.[3][5] Unlike azoles, which inhibit ergosterol synthesis, or echinocandins, which target the cell wall, salicylanilides act as uncouplers of oxidative phosphorylation.

This process involves:

-

Dissipation of Proton Motive Force (PMF): Salicylanilides are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. They shuttle protons from the intermembrane space back into the mitochondrial matrix, dissipating the crucial proton gradient (proton motive force) that is normally maintained by the electron transport chain (ETC).[6][7]

-

Inhibition of ATP Synthesis: The PMF is the driving force for ATP synthase to produce ATP. By collapsing this gradient, salicylanilides effectively uncouple electron transport from ATP production, leading to a rapid depletion of cellular ATP.[5][6]

-

Induction of Oxidative Stress: The uncoupling of the ETC can lead to an increase in oxygen consumption and the generation of toxic reactive oxygen species (ROS), which damages cellular components and contributes to fungal cell death.[3][5]

Beyond this primary mechanism, other mitochondrial targets have been suggested, including the chaperone protein Mge1 and components of the mitochondrial protein import complex.[3][5] For certain fungi, salicylanilides like niclosamide have also been shown to inhibit the NDU1 protein, which is associated with the suppression of biofilm formation.[3][5]

Caption: Mechanism of action for salicylanilide antifungals.

Quantitative Data: Antifungal Activity Spectrum

Salicylanilides and their derivatives have demonstrated a broad spectrum of activity against various pathogenic yeasts and molds. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for representative compounds from cited literature.

| Compound Class/Name | Target Fungi | MIC Range | Reference(s) |

| Halogenated Salicylanilides | |||

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Molds | ≥ 0.49 µmol/L | [8] |

| Rafoxanide | Aspergillus fumigatus, Candida albicans (including resistant isolates) | 2–8 µg/mL | [2] |

| Oxyclozanide | Candida albicans (including azole- and echinocandin-resistant isolates) | Active (specific MIC not stated) | [3] |

| Salicylanilide Esters | |||

| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Molds | ≥ 0.49 µmol/L | [8] |

| Salicylanilide Pyrazinoates | Filamentous fungi | ≥ 1.95 µmol/L | [8] |

| Salicylanilide Benzoates | Fungi (general) | ≥ 3.9 µmol/L | [8] |

| Salicylanilide Acetates | Trichophyton mentagrophytes, Aspergillus fumigatus, Absidia corymbifera, Candida krusei | 0.49–31.25 µg/mL | [9] |

| Other Derivatives | |||

| MMV665807 (3-trifluoromethylsalicylanilide) | Madurella mycetomatis | 1.6 µg/mL | [2] |

| N-substituted Salicylamides | Candida albicans, Candida krusei | 485.83–4077.47 µM | [10] |

Experimental Protocols

The discovery and evaluation of salicylanilide antifungals involve standard medicinal chemistry and microbiological testing protocols.

Synthesis of Salicylanilides

A common method for synthesizing the core salicylanilide scaffold involves the reaction of a substituted salicylic acid with a substituted aniline.

-

Objective: To form an amide bond between the salicylic acid and aniline moieties.

-

Reagents & Conditions:

-

The appropriate salicylic acid and aniline are dissolved in a solvent such as chlorobenzene.

-

A coupling agent/activator, typically phosphorus trichloride (PCl₃), is added to the mixture.[8][9]

-

The reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[8][9]

-

Following the reaction, the crude product is purified, typically by recrystallization or column chromatography.

-

-

Esterification: To synthesize salicylanilide esters, the phenolic hydroxyl group of a parent salicylanilide is reacted with a carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a dry solvent like N,N-dimethylformamide (DMF).[8]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of newly synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC).

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

-

Methodology (Broth Microdilution):

-

Preparation of Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. A standardized suspension of fungal cells or spores is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is visually or spectrophotometrically determined as the lowest drug concentration in which no visible growth occurs compared to a positive control well (no drug). Fluconazole or other standard antifungals are often used as comparator drugs.[9][10]

-

Caption: General experimental workflow for salicylanilides.

Conclusion

The historical trajectory of salicylanilides from specialized anthelmintics to broad-spectrum antifungal candidates underscores the value of re-evaluating established drug scaffolds in the fight against microbial resistance. Their unique mitochondrial uncoupling mechanism of action provides a valuable alternative to current antifungal classes, with potential for activity against otherwise resistant strains. The straightforward synthesis and the potential for extensive chemical modification offer fertile ground for structure-activity relationship studies and the development of next-generation derivatives with improved potency and pharmacological profiles. For drug development professionals, the salicylanilide core represents a compelling starting point for novel antifungal discovery programs.

References

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Fungicidal vs. Fungistatic Activity of Bromochlorosalicylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal properties of Bromochlorosalicylanilide, a halogenated salicylanilide derivative. The document focuses on differentiating its fungicidal and fungistatic activities, presenting relevant data, outlining detailed experimental protocols for assessment, and visualizing the underlying mechanisms of action.

Introduction to Bromochlorosalicylanilide and its Antifungal Potential

Bromochlorosalicylanilide belongs to the salicylanilide class of compounds, which are known for their broad-spectrum antimicrobial activities. These compounds have garnered interest in the pharmaceutical and agrochemical industries for their potential to combat fungal infections. The core structure, consisting of a salicylic acid moiety linked to an aniline ring via an amide bond, is amenable to various substitutions, influencing the compound's efficacy and spectrum of activity. The presence of bromine and chlorine atoms in Bromochlorosalicylanilide is anticipated to enhance its lipophilicity and, consequently, its ability to penetrate fungal cell membranes.

The distinction between fungistatic and fungicidal activity is critical in the development of new antifungal agents. A fungistatic agent inhibits fungal growth, which can be sufficient for the host's immune system to clear the infection. In contrast, a fungicidal agent actively kills the fungal cells, which is often preferred in immunocompromised patients or in severe, life-threatening infections.

Quantitative Antifungal Activity Data

While specific quantitative data (Minimum Inhibitory Concentration - MIC and Minimum Fungicidal Concentration - MFC) for Bromochlorosalicylanilide is not extensively available in the public domain, this section presents representative data for structurally related and highly active salicylanilide derivatives to provide a comparative context for its expected antifungal potency. The data is summarized from studies on various fungal species.

| Fungal Species | Compound | MIC (µmol/L) | MFC (µmol/L) | MFC/MIC Ratio | Activity |

| Trichophyton mentagrophytes | N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | ≥3.91 | Not Reported | - | Fungistatic |

| Aspergillus fumigatus | 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | 0.49 | Not Reported | - | Fungistatic |

| Candida albicans | Salicylanilide Derivatives (General) | ≥1.95 | Not Reported | - | Fungistatic |

| Candida krusei | Salicylanilide Derivatives (General) | ≥1.95 | Not Reported | - | Fungistatic |

| Absidia corymbifera | Salicylanilide Derivatives (General) | ≥3.91 | Not Reported | - | Fungistatic |

Note: The fungicidal or fungistatic nature is often inferred from the ratio of MFC to MIC. A ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a higher ratio suggests fungistatic activity.[1] The absence of reported MFC values in many studies on salicylanilides highlights a gap in the current understanding of their cidal activity.

Experimental Protocols

The determination of fungistatic and fungicidal activity in vitro relies on standardized methods, primarily the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to determine the Minimum Fungicidal Concentration (MFC). The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines (M27 for yeasts and M38 for filamentous fungi) for these procedures.[2][3][4]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bromochlorosalicylanilide stock solution (in a suitable solvent like DMSO)

-

Standardized fungal inoculum (0.5–2.5 x 10³ CFU/mL for yeasts; 0.4–5 x 10⁴ CFU/mL for molds)

-

96-well microtiter plates

-

RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of Drug Dilutions: A serial two-fold dilution of Bromochlorosalicylanilide is prepared in the 96-well microtiter plates using the RPMI-1640 medium.

-

Inoculum Preparation: Fungal colonies from a fresh agar plate are suspended in sterile saline. The suspension is adjusted to a 0.5 McFarland turbidity standard using a spectrophotometer. This suspension is then further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Materials:

-

Microtiter plates from the MIC assay

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile micropipette tips

Procedure:

-

Subculturing: Following the MIC determination, a small aliquot (typically 10-20 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: The aliquot is spread onto a sector of an SDA plate.

-

Incubation: The SDA plates are incubated at 35°C for 24-72 hours, or until growth is visible in the control sectors.

-

Reading the MFC: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate, or where there is a ≥99.9% reduction in CFU compared to the initial inoculum count.

Visualization of Methodologies and Mechanisms

Experimental Workflow

The following diagram illustrates the standard workflow for determining the fungistatic and fungicidal activity of a test compound like Bromochlorosalicylanilide.

Caption: Workflow for determining MIC and MFC.

Proposed Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of action proposed for salicylanilides is the uncoupling of oxidative phosphorylation in the fungal mitochondria.[5] This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of cellular ATP, ultimately causing cell death or growth inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bromochlorosalicylanilide on Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the presumed effects of bromochlorosalicylanilide on the integrity of fungal cell membranes. While specific research on bromochlorosalicylanilide's antifungal mechanism is limited, this document synthesizes available data on closely related salicylanilides and general principles of antifungal action to present a probable mechanism of action. This guide covers quantitative antifungal activity, detailed experimental protocols for assessing cell membrane integrity, and an exploration of the key signaling pathways activated in response to cell membrane stress.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel antifungal agents. Salicylanilides are a class of compounds that have demonstrated a broad spectrum of biological activities, including antifungal properties. Bromochlorosalicylanilide, a halogenated salicylanilide, is of particular interest due to the known antimicrobial efficacy of halogenated phenols and anilines. This guide focuses on the hypothesis that the primary antifungal mechanism of bromochlorosalicylanilide is the disruption of fungal cell membrane integrity.

The fungal cell membrane, a critical barrier rich in ergosterol, is a prime target for antifungal drugs. Its disruption leads to the leakage of essential cellular components, dissipation of ion gradients, and ultimately, cell death. This document outlines the experimental approaches to investigate these phenomena and discusses the downstream cellular stress responses.

Quantitative Antifungal Activity

Quantitative data on the antifungal activity of bromochlorosalicylanilide is not extensively available in the public domain. However, studies on closely related salicylanilide derivatives provide insights into their potential efficacy. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the in vitro effectiveness of an antimicrobial agent. The following table summarizes the MIC values for N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, a specific bromochlorosalicylanilide, against a panel of fungal strains.

| Fungal Species | Type | MIC (µmol/L) |

| Candida albicans ATCC 44859 | Yeast | ≥ 1.95 |

| Candida tropicalis 156 | Yeast | ≥ 1.95 |

| Candida krusei E28 | Yeast | ≥ 1.95 |

| Candida glabrata 20/I | Yeast | ≥ 1.95 |

| Trichophyton mentagrophytes 445 | Mould | ≥ 0.49 |

| Aspergillus fumigatus 231 | Mould | ≥ 0.49 |

| Absidia corymbifera 272 | Mould | ≥ 0.49 |

| Trichosporon beigelii 1180 | Yeast | ≥ 1.95 |

Note: The data presented is for N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, a compound structurally representative of bromochlorosalicylanilides.[1][2] Moulds demonstrated higher susceptibility to this compound compared to yeasts.[1][2]

Core Mechanism of Action: Disruption of Cell Membrane Integrity

The fungicidal activity of many salicylanilides is attributed to their ability to compromise the fungal cell membrane. This disruption can occur through several mechanisms, with the inhibition of ergosterol biosynthesis being a primary mode of action.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[3] The biosynthesis of ergosterol is a complex, multi-step process that is a common target for antifungal drugs.[3][4] It is hypothesized that bromochlorosalicylanilide, like other phenolic compounds, interferes with the enzymes involved in this pathway. The depletion of ergosterol and the potential accumulation of toxic sterol intermediates lead to a loss of membrane integrity and increased permeability.[3]

Experimental Protocols for Assessing Membrane Integrity

To experimentally validate the effect of bromochlorosalicylanilide on fungal cell membrane integrity, a series of established assays can be employed. The following sections provide detailed methodologies for these key experiments.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

-

Fungal culture

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Bromochlorosalicylanilide stock solution (in DMSO)

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Prepare serial dilutions of bromochlorosalicylanilide in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the fungal inoculum to each well, including a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. Alternatively, the optical density can be measured at 600 nm.

Propidium Iodide (PI) Uptake Assay

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. An increase in PI uptake indicates compromised membrane integrity.

Materials:

-

Fungal cells treated with bromochlorosalicylanilide

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) solution (1 mg/mL in water)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture fungal cells to the mid-logarithmic phase and then treat with various concentrations of bromochlorosalicylanilide for a defined period.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add PI to a final concentration of 2 µg/mL and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the population of fluorescent cells indicates a loss of membrane integrity.[5][6][7]

Potassium Leakage Assay

Damage to the cell membrane leads to the leakage of intracellular ions, such as potassium (K+), into the extracellular medium.

Materials:

-

Fungal cells treated with bromochlorosalicylanilide

-

MES-glucose buffer (or similar low-potassium buffer)

-

Atomic absorption spectrophotometer or an ion-selective electrode

Procedure:

-

Grow fungal cells to the desired growth phase, then harvest and wash them with a low-potassium buffer.

-

Resuspend the cells in the same buffer and treat with bromochlorosalicylanilide at various concentrations.

-

At different time intervals, take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

An increase in the extracellular potassium concentration compared to untreated controls indicates membrane damage.[8][9]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effect of bromochlorosalicylanilide on fungal cell membrane integrity.

Caption: Experimental workflow for assessing antifungal activity and mechanism of action.

Fungal Cell Membrane Stress Response Pathways

When the fungal cell membrane is subjected to stress by agents like bromochlorosalicylanilide, conserved signaling pathways are activated to mitigate the damage and promote survival. The two primary pathways are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

Caption: Key signaling pathways activated in response to fungal cell membrane stress.

The CWI pathway is activated by physical disturbances to the cell wall and membrane, leading to cell wall reinforcement.[10][11][12] The HOG pathway is primarily an osmosensing pathway but can be activated by membrane stress, leading to the production of glycerol to counteract osmotic imbalances.[10]

Conclusion

While direct and comprehensive studies on the antifungal mechanism of bromochlorosalicylanilide are lacking, the available evidence for related salicylanilides strongly suggests that its mode of action involves the disruption of fungal cell membrane integrity, likely through the inhibition of ergosterol biosynthesis. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to investigate these effects in detail. A thorough understanding of how this and similar compounds interact with the fungal cell membrane and trigger downstream signaling pathways is crucial for the development of new and effective antifungal therapies. Future research should focus on generating specific quantitative data for bromochlorosalicylanilide and elucidating the precise molecular targets within the ergosterol biosynthesis pathway.

References

- 1. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Loss of Potassium in Candida albicans After Exposure to Polyene Antifungal Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Bromochlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of Bromochlorosalicylanilide. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

Introduction

Bromochlorosalicylanilide is a salicylanilide derivative with known antifungal properties. Salicylanilides are a class of compounds that have been investigated for a range of biological activities. Understanding the in vitro efficacy of Bromochlorosalicylanilide against various fungal pathogens is a critical step in the evaluation of its potential as a therapeutic agent. This document outlines the broth microdilution and disk diffusion methods for determining the minimum inhibitory concentration (MIC) and zones of inhibition, respectively.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary antifungal mechanism of salicylanilides, including Bromochlorosalicylanilide, is the disruption of mitochondrial function. These compounds act as protonophores, transporting protons across the inner mitochondrial membrane. This action dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. The uncoupling of electron transport from ATP synthesis leads to a depletion of cellular energy, ultimately inhibiting fungal growth and viability.

Caption: Antifungal mechanism of Bromochlorosalicylanilide.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various salicylanilide derivatives against a selection of fungal species. Data for Bromochlorosalicylanilide is limited in publicly available literature; therefore, data for structurally related compounds are included for comparative purposes.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Salicylanilide Derivative 1 | Candida albicans | 8 | [1] |

| Salicylanilide Derivative 1 | Aspergillus fumigatus | 4 | [1] |

| Salicylanilide Derivative 2 | Candida glabrata | 16 | [1] |

| Salicylanilide Derivative 2 | Trichophyton rubrum | 2 | [1] |

| Niclosamide | Candida albicans | 1 - 4 | [2][3][4] |

| Oxyclozanide | Cryptococcus neoformans | 0.5 | [3] |

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is adapted from the CLSI document M27-A3 for yeasts.

1. Preparation of Bromochlorosalicylanilide Stock Solution:

-

Due to the hydrophobic nature of Bromochlorosalicylanilide, dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution of 1.6 mg/mL.

-

Further dilutions should be made in RPMI 1640 medium. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

2. Inoculum Preparation:

-

From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in 5 mL of sterile 0.85% saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.

3. Microdilution Plate Preparation:

-

Use sterile 96-well microtiter plates.

-

Add 100 µL of RPMI 1640 medium to wells in columns 2 through 12.

-

Add 200 µL of the Bromochlorosalicylanilide working solution to the first column.

-

Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process through column 10.

-

Column 11 should serve as a growth control (inoculum without the compound), and column 12 as a sterility control (medium only).

4. Inoculation and Incubation:

-

Add 100 µL of the working fungal inoculum to wells in columns 1 through 11.

-

Seal the plates and incubate at 35°C for 24-48 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of Bromochlorosalicylanilide that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader at 530 nm.

Caption: Workflow for broth microdilution testing.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol is adapted from the CLSI document M44-A for yeasts.

1. Preparation of Bromochlorosalicylanilide Disks:

-

Prepare a stock solution of Bromochlorosalicylanilide in a suitable solvent (e.g., DMSO).

-

Apply a standardized amount of the solution onto sterile paper disks (6 mm in diameter) and allow the solvent to evaporate completely. The final concentration on the disk should be determined based on preliminary experiments.

2. Inoculum Preparation:

-

Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Agar Plate Inoculation:

-

Use Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

-

Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

4. Disk Application and Incubation:

-

Aseptically place the prepared Bromochlorosalicylanilide disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35°C for 24 hours.

5. Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Quality Control:

For both protocols, it is essential to include quality control strains with known susceptibility profiles. Recommended QC strains from CLSI include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[5]

Data Interpretation

-

MIC: The MIC value represents the minimum concentration of Bromochlorosalicylanilide required to inhibit the growth of the tested fungus in vitro.

-

Zone of Inhibition: The diameter of the zone of inhibition in the disk diffusion assay provides a qualitative measure of the antifungal activity. Larger zones generally indicate greater susceptibility.

Limitations

The provided protocols are based on standardized methods and may require optimization for Bromochlorosalicylanilide. The solubility and stability of the compound in the test medium should be confirmed. The in vitro results may not always correlate directly with in vivo efficacy due to host factors and drug pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. Salicylic acid induces rapid inhibition of mitochondrial electron transport and oxidative phosphorylation in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylic Acid Induces Rapid Inhibition of Mitochondrial Electron Transport and Oxidative Phosphorylation in Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fungal Biofilm Disruption Studies Using Bromochlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bromochlorosalicylanilide (BCS) and related salicylanilides in the study of fungal biofilm disruption. The following sections detail the background, proposed mechanisms of action, quantitative data on biofilm inhibition, and detailed experimental protocols for assessing the anti-biofilm efficacy of this class of compounds.

Introduction and Background

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix provide a protected niche for pathogens such as Candida albicans and the emerging multidrug-resistant Candida auris. Bromochlorosalicylanilide (BCS) is an antifungal agent belonging to the salicylanilide class of compounds. Recent studies on structurally similar halogenated salicylanilides have demonstrated their potential as potent inhibitors of fungal morphogenesis, biofilm formation, and virulence.

The primary proposed mechanism of action for salicylanilides against fungi involves the disruption of mitochondrial function. These compounds can act as uncouplers of oxidative phosphorylation, dissipating the proton motive force across the mitochondrial inner membrane, which in turn affects ATP synthesis and other essential cellular processes. Transcriptional profiling of Candida albicans treated with halogenated salicylanilides has revealed a signature characteristic of the mitochondria-to-nucleus retrograde (RTG) signaling response, further implicating mitochondrial dysfunction as a key aspect of their antifungal activity. By targeting virulence traits such as the yeast-to-hypha transition and biofilm formation, salicylanilides represent a promising avenue for the development of novel antifungal therapies that may be less prone to the development of resistance compared to traditional fungicidal or fungistatic agents.

Quantitative Data on Anti-Biofilm Activity of Halogenated Salicylanilides

The following tables summarize the quantitative data on the inhibitory effects of halogenated salicylanilides on fungal biofilm formation. The data is derived from studies on compounds structurally related to Bromochlorosalicylanilide, such as TCSA (N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide) and Niclosamide.

Table 1: Inhibition of Candida albicans Biofilm Formation by TCSA and Niclosamide

| Compound | Concentration (µM) | Biofilm Inhibition (%) |

| TCSA | 1 | 12 |

| Niclosamide | 5 | 15 |

Table 2: Inhibition of Candida auris Biofilm Formation by TCSA and Niclosamide

| Compound | Concentration (µM) | Biofilm Inhibition (%) |

| TCSA | 1 | >10 |

| Niclosamide | 1 | >10 |

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm properties of Bromochlorosalicylanilide are provided below.

Protocol for Determining Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is designed to determine the lowest concentration of Bromochlorosalicylanilide that inhibits the formation of a fungal biofilm.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Candida species (e.g., C. albicans, C. auris)

-

Appropriate growth medium (e.g., RPMI-1640 buffered with MOPS)

-

Bromochlorosalicylanilide (BCS) stock solution (in DMSO)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture the Candida strain overnight in a suitable broth medium at 30°C. Wash the cells with PBS and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Drug Dilution: Prepare serial dilutions of BCS in RPMI-1640 medium in the 96-well plate. Include a drug-free control (vehicle control, with the same concentration of DMSO as the highest drug concentration) and a media-only blank control.

-

Inoculation: Add 100 µL of the prepared Candida inoculum to each well containing the drug dilutions and controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Carefully aspirate the medium from each well and gently wash the biofilms twice with 200 µL of PBS to remove planktonic cells.

-

Biofilm Quantification (XTT Assay):

-

Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The MBIC is defined as the lowest concentration of BCS that causes a significant reduction (e.g., ≥80%) in the metabolic activity of the biofilm compared to the drug-free control.

Protocol for Fungal Biofilm Disruption Assay

This protocol assesses the ability of Bromochlorosalicylanilide to disrupt a pre-formed fungal biofilm.

Materials:

-

Same as for the MBIC protocol

-

Crystal Violet (0.1% aqueous solution)

-

Ethanol (95%) or Acetic Acid (33%)

Procedure:

-

Biofilm Formation: Prepare Candida biofilms in a 96-well plate as described in steps 1-4 of the MBIC protocol, but without the addition of BCS.

-

Washing: After the incubation period for biofilm formation, gently wash the biofilms twice with PBS to remove non-adherent cells.

-

Drug Treatment: Add 100 µL of fresh RPMI-1640 medium containing serial dilutions of BCS to the wells with the pre-formed biofilms. Include a drug-free control.

-

Incubation: Incubate the plate for a further 24 hours at 37°C.

-

Biofilm Quantification (Crystal Violet Assay):

-

Aspirate the medium and wash the wells twice with PBS.

-

Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells gently with water to remove excess stain.

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of biofilm disruption for each BCS concentration relative to the drug-free control.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway involved in fungal biofilm formation that may be targeted by Bromochlorosalicylanilide.

Caption: Experimental workflows for MBIC determination and biofilm disruption assays.

Caption: The Ras1-cAMP-PKA signaling pathway in Candida albicans biofilm formation.

Disclaimer: The protocols and information provided are for research purposes only. Appropriate safety precautions should be taken when handling all chemical and biological materials. Researchers should optimize these protocols for their specific experimental conditions and fungal strains.

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Bromochlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Bromochlorosalicylanilide, a salicylanilide derivative with known antifungal and antibacterial properties. The information is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against various microbial strains.

Introduction

Bromochlorosalicylanilide is a halogenated salicylanilide that has demonstrated antimicrobial activity. Salicylanilides are known to act as protonophores, disrupting the proton motive force across microbial cell membranes, which in turn inhibits ATP synthesis and other essential cellular processes.[1] Determining the MIC is a fundamental step in antimicrobial drug discovery and development, providing the lowest concentration of a drug that inhibits the visible growth of a microorganism. This data is crucial for evaluating the potency of new antimicrobial agents and for monitoring the emergence of resistance.

The protocols provided below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically referencing the M07 document for bacteria and the M27 document for yeasts.[2][3]

Data Presentation: MIC of Bromochlorosalicylanilide

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Bromochlorosalicylanilide and other salicylanilides against a range of bacterial and fungal species. This data provides a baseline for expected activity and can aid in the selection of appropriate concentration ranges for testing.

| Microorganism | Type | Compound | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |

| Listeria monocytogenes | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |

| Streptococcus suis | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |

| Staphylococcus epidermidis | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |

| Streptococcus agalactiae | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |

| Bacillus subtilis | Gram-positive Bacteria | Bromochlorosalicylanilide | 0.25 - 1 | [1] |

| Candida albicans | Yeast | Salicylanilides | >5.1 - >325.2 | [2] |

| Candida tropicalis | Yeast | Salicylanilides | >5.1 - >325.2 | [2] |

| Candida krusei | Yeast | Salicylanilides | >5.1 - >325.2 | [2] |

| Aspergillus fumigatus | Filamentous Fungi | Salicylanilides | >1.3 - >10.8 | [2] |

| Trichophyton mentagrophytes | Filamentous Fungi | Salicylanilides | >1.3 - >10.8 | [2] |

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

The broth microdilution method is the recommended "gold standard" for determining the MIC of antimicrobial agents.[4] The following are detailed protocols for performing this assay for bacteria and fungi.

MIC Assay for Bacteria (Based on CLSI M07)

3.1.1. Materials

-

Bromochlorosalicylanilide stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

3.1.2. Protocol

-

Preparation of Bromochlorosalicylanilide Dilutions: a. Perform serial two-fold dilutions of the Bromochlorosalicylanilide stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). b. Transfer 50 µL of each dilution to the corresponding wells of the final test microtiter plate.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation of Microtiter Plate: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the Bromochlorosalicylanilide dilutions. This will bring the final volume in each well to 100 µL and the final drug concentrations to half of the initial dilutions. b. Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Bromochlorosalicylanilide that completely inhibits visible growth of the bacteria.

MIC Assay for Yeasts (Based on CLSI M27)

3.2.1. Materials

-

Bromochlorosalicylanilide stock solution (e.g., 1 mg/mL in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Yeast strains for testing (e.g., Candida albicans ATCC 90028)

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

3.2.2. Protocol

-

Preparation of Bromochlorosalicylanilide Dilutions: a. Follow the same procedure as for the bacterial assay (section 3.1.1), but use RPMI-1640 as the diluent.

-

Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (to achieve a transmittance of 75-77%). d. Dilute the adjusted yeast suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Inoculation of Microtiter Plate: a. Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing 100 µL of the Bromochlorosalicylanilide dilutions. b. Include a growth control well and a sterility control well.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 24-48 hours.

-

Result Interpretation: a. Determine the MIC by visually comparing the growth in the wells containing the drug to the growth in the growth control well. b. The MIC is the lowest concentration of Bromochlorosalicylanilide that causes a significant reduction in growth (typically ≥50% or ≥80% inhibition, depending on the specific endpoint criteria being used).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution MIC assay.

Caption: Workflow for the Broth Microdilution MIC Assay.

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of salicylanilides, including Bromochlorosalicylanilide, which involves the dissipation of the proton motive force (PMF) across the microbial cell membrane.[4][5]

Caption: Mechanism of Proton Motive Force Dissipation by Bromochlorosalicylanilide.

References

- 1. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bromochlorosalicylanilide for Preventing Zearalenone Accumulation in Corn

Disclaimer: The following application notes and protocols are a hypothetical framework based on the known antifungal properties of salicylanilide derivatives and established methodologies for mycotoxin research. To date, no direct studies have been published on the specific use of bromochlorosalicylanilide to prevent zearalenone accumulation in corn. The experimental designs and data presented herein are for illustrative purposes to guide future research in this area.

Introduction

Zearalenone (ZEN) is an estrogenic mycotoxin produced by several Fusarium species, most notably Fusarium graminearum, which infects corn and other cereal crops. ZEN contamination poses a significant threat to animal and human health and results in substantial economic losses. Salicylanilides are a class of compounds known for their broad-spectrum antimicrobial activity.[1][2][3] Bromochlorosalicylanilide, a halogenated salicylanilide, is a promising candidate for antifungal development due to the known efficacy of related compounds. The primary mechanism of action for many salicylanilides involves the disruption of mitochondrial function, leading to fungal cell death.[4][5]

These notes provide a proposed methodology for evaluating the efficacy of bromochlorosalicylanilide in inhibiting the growth of F. graminearum and subsequently reducing zearalenone contamination in corn.

Data Presentation: Hypothetical Efficacy of Bromochlorosalicylanilide

The following tables summarize hypothetical data from proposed in vitro and in planta experiments to assess the effectiveness of bromochlorosalicylanilide.

Table 1: In Vitro Antifungal Activity of Bromochlorosalicylanilide against Fusarium graminearum

| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bromochlorosalicylanilide | 1 | 45.2 | 16 |

| 2 | 68.7 | ||

| 4 | 85.1 | ||

| 8 | 95.3 | ||

| 16 | 100 | ||

| Tebuconazole (Control) | 1 | 98.5 | 1 |

| 2 | 100 | ||

| 4 | 100 | ||

| 8 | 100 | ||

| 16 | 100 |

Table 2: Hypothetical Reduction of Zearalenone in Inoculated Corn Kernels Treated with Bromochlorosalicylanilide

| Treatment | Application Rate (mg/kg of corn) | Zearalenone Concentration (µg/kg) | Reduction in Zearalenone (%) |

| Untreated Control | 0 | 2540 | 0 |

| Bromochlorosalicylanilide | 50 | 1120 | 55.9 |

| 100 | 630 | 75.2 | |

| 200 | 210 | 91.7 | |

| Tebuconazole (Control) | 100 | 150 | 94.1 |

Experimental Protocols

3.1. Protocol for In Vitro Antifungal Susceptibility Testing

This protocol is adapted from standard broth microdilution methods for testing antifungal agents against filamentous fungi.[6][7]

3.1.1. Materials and Reagents

-

Fusarium graminearum isolate

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

Bromochlorosalicylanilide

-

Tebuconazole (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

3.1.2. Procedure

-

Fungal Culture: Culture F. graminearum on PDA plates at 25°C for 5-7 days.

-

Spore Suspension Preparation: Flood the mature culture with sterile saline solution containing 0.05% Tween 80. Gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10⁶ conidia/mL using a hemocytometer.

-

Preparation of Antifungal Solutions: Prepare a stock solution of bromochlorosalicylanilide and tebuconazole in DMSO. Perform serial two-fold dilutions in PDB to achieve final concentrations ranging from 0.5 to 256 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v).

-

Inoculation: Add 100 µL of the prepared spore suspension to each well of the 96-well plate containing 100 µL of the diluted antifungal compounds. Include a positive control (fungus with no treatment) and a negative control (broth only).

-

Incubation: Incubate the plates at 25°C for 48-72 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Mycelial Growth Inhibition Assay: For quantitative assessment, the optical density at 600 nm can be measured using a spectrophotometer. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100

3.2. Protocol for Zearalenone Quantification in Corn

This protocol outlines the procedure for treating corn kernels and quantifying the zearalenone content using High-Performance Liquid Chromatography (HPLC).[8][9]

3.2.1. Materials and Reagents

-

Healthy, mycotoxin-free corn kernels

-

F. graminearum spore suspension (1 x 10⁶ conidia/mL)

-

Bromochlorosalicylanilide solutions in acetone

-

Acetonitrile

-

Methanol

-

Water (HPLC grade)

-

Immunoaffinity columns for zearalenone cleanup

-

HPLC system with a fluorescence detector (Excitation: 274 nm, Emission: 440 nm)

-

C18 HPLC column

3.2.2. Procedure

-

Corn Kernel Treatment and Inoculation:

-

Surface sterilize corn kernels with a 1% sodium hypochlorite solution, followed by rinsing with sterile distilled water.

-

Air-dry the kernels in a laminar flow hood.

-

Apply the bromochlorosalicylanilide solution to the kernels at various concentrations (e.g., 50, 100, 200 mg/kg) and allow the solvent to evaporate.

-

Inoculate the treated kernels with the F. graminearum spore suspension.

-

Incubate the inoculated kernels at 25°C with high humidity for 21 days.

-

-

Extraction of Zearalenone:

-

Grind the incubated corn samples to a fine powder.

-

Extract a 25 g subsample with 100 mL of acetonitrile/water (90:10, v/v) by shaking for 60 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

-

Cleanup:

-

Dilute the filtrate with water and pass it through a zearalenone-specific immunoaffinity column.

-

Wash the column with water to remove impurities.

-

Elute the zearalenone from the column with methanol.

-

-

HPLC Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into the HPLC system.

-

The mobile phase typically consists of an isocratic mixture of acetonitrile, water, and methanol.[8]

-

Quantify the zearalenone concentration by comparing the peak area to a standard calibration curve.

-

Visualizations

Caption: Experimental workflow for evaluating bromochlorosalicylanilide.

References

- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of antifungal activity of selected essential oils against Fusarium graminearum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of zearalenone in corn by means of immunoaffinity clean-up and high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

High-Throughput Screening of Bromochlorosalicylanilide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorosalicylanilide and its derivatives represent a class of halogenated salicylanilides with significant potential as antimicrobial agents. These compounds have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. Their primary mechanism of action involves the disruption of the proton motive force (PMF) across microbial cell membranes, leading to a cascade of events that ultimately result in cell death. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of these derivatives to identify lead compounds with optimal potency and desirable pharmacological properties. This document provides detailed application notes and experimental protocols for the high-throughput screening of Bromochlorosalicylanilide derivatives.

Mechanism of Action

The antimicrobial activity of salicylanilides, including Bromochlorosalicylanilide derivatives, is primarily attributed to their function as protonophores. They disrupt the electrochemical gradient across the cell membrane by transporting protons into the cytoplasm, thereby dissipating the proton motive force. This disruption interferes with essential cellular processes that are dependent on the PMF, such as ATP synthesis, solute transport, and flagellar motion. The consequence is a depletion of cellular energy and ultimately, cell death.

Caption: Mechanism of action of Bromochlorosalicylanilide derivatives as protonophores.

Data Presentation

The following tables summarize the antimicrobial activity of various salicylanilide derivatives against a range of microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

| Compound | Organism | MIC (µM) | Reference |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Staphylococcus aureus (MRSA) | 0.98 | [1] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (incl. MRSA) | ≥ 0.49 | [2][3] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | [2][3] |

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Various fungi | ≥ 0.49 | [4] |

| 2,3-Dihydroxy-N-(substituted)phenylbenzamides | Candida species | 3.91 - 250 | [4] |

| 2,3-Dihydroxy-N-(substituted)phenylbenzamides | Filamentous fungi | 1.95 - 250 | [4] |

| Chloro-substituted Salicylanilide derivatives (from N-(2-chlorophenyl)-2-hydroxybenzamide) | Gram-positive bacteria | 0.125–1.0 mg/mL | [5] |

| Diamide derivatives of salicylanilides | Staphylococcus aureus | 0.070 - 8.95 | [6] |

| Diamide derivatives of salicylanilides | Enterococcus species | 4.66 - 35.8 | [6] |

| Diamide derivatives of salicylanilides | Mycobacterium tuberculosis | 18.7 | [6] |

| Compound | Cell Line/Organism | IC50 (µM) | Reference |

| Niclosamide derivative 3a (ethanolamine salt) | Esophageal adenocarcinoma (EAC) cells | 0.8–1.0 | [7][8] |

| Niclosamide derivative 2a and 2b | Madurella mycetomatis | 0.2–0.3 | [7][8] |

| Rosmarinic acid phosphonium salt RAP1 | HCT116 cells | 7.28 | [9] |

| Rosmarinic acid phosphonium salt RAP2 | HCT116 cells | 8.13 | [9] |

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for high-throughput screening of a library of Bromochlorosalicylanilide derivatives involves several key stages, from initial primary screening to secondary validation and hit confirmation.

Caption: General workflow for high-throughput screening of Bromochlorosalicylanilide derivatives.

Protocol 1: Broth Microdilution Assay for Antibacterial Screening

This protocol is adapted for a 384-well format to determine the Minimum Inhibitory Concentration (MIC) of Bromochlorosalicylanilide derivatives against bacterial strains.

Materials:

-

Bromochlorosalicylanilide derivative library (dissolved in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

384-well microtiter plates (sterile, clear bottom)

-

Automated liquid handling system

-

Microplate incubator

-

Microplate reader

-

Resazurin sodium salt solution (for viability assessment)

Procedure:

-

Compound Plating:

-

Using an automated liquid handler, dispense nL volumes of the compound library into the 384-well plates to achieve the desired final screening concentration (e.g., 10 µM).

-

Include positive controls (e.g., a known antibiotic like ciprofloxacin) and negative controls (DMSO vehicle only).

-

-

Bacterial Inoculum Preparation:

-

Grow bacterial cultures to the mid-logarithmic phase in MHB.

-

Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

-

-

Inoculation:

-

Dispense the bacterial inoculum into each well of the compound-plated 384-well plates.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 18-24 hours with shaking.

-

-

MIC Determination:

-

Measure the optical density (OD) at 600 nm using a microplate reader to assess bacterial growth.

-

Alternatively, add resazurin solution to each well and incubate for a further 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates inhibition of metabolic activity.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth or reduces metabolic activity by ≥90% compared to the negative control.

-

Protocol 2: Agar-Based Assay for Antifungal Screening

This protocol is a miniaturized agar-based assay suitable for HTS of antifungal activity.

Materials:

-

Bromochlorosalicylanilide derivative library (dissolved in DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Low-melting-point agarose

-

384-well microtiter plates (sterile)

-

Pin tool or acoustic liquid handler

-

Humidified incubator

-

Microscope or high-content imaging system

Procedure:

-

Compound Spotting:

-

Using a pin tool or acoustic liquid handler, spot nL volumes of the compound library onto the bottom of the 384-well plates.

-

-

Fungal Inoculum and Agar Preparation:

-

Prepare a fungal spore or cell suspension in RPMI-1640 medium to a final concentration of 1-5 x 10^3 cells/mL.

-

Prepare a 2X RPMI-1640 medium and a 1% solution of low-melting-point agarose.

-

Mix equal volumes of the 2X medium and the melted agarose to obtain a 1X RPMI-0.5% agarose solution.

-

Add the fungal inoculum to the agar solution.

-

-

Dispensing Agar:

-

Quickly dispense the fungal-inoculated agar into the compound-spotted 384-well plates.

-

-

Incubation:

-

Allow the agar to solidify and then incubate the plates in a humidified incubator at 35°C for 24-48 hours.

-

-

Hit Identification:

-

Visually inspect the plates for zones of growth inhibition around the compound spots.

-

For quantitative analysis, use a high-content imaging system to measure the area of fungal growth in each well.

-

Hits are identified as compounds that produce a significant zone of inhibition or a substantial reduction in fungal growth.

-

Conclusion

The high-throughput screening protocols and application notes provided herein offer a robust framework for the identification and characterization of novel Bromochlorosalicylanilide derivatives with potent antimicrobial properties. The systematic evaluation of compound libraries using these methods, coupled with a thorough understanding of their mechanism of action, will accelerate the discovery of new therapeutic agents to combat infectious diseases. The provided quantitative data serves as a valuable benchmark for structure-activity relationship (SAR) studies and lead optimization efforts.

References

- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Animal Models for Testing Bromochlorosalicylanilide Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. While specific efficacy data for Bromochlorosalicylanilide in animal models is limited in publicly available literature, extensive research on structurally and functionally similar salicylanilides, such as niclosamide, closantel, and oxyclozanide, provides a strong foundation for designing and implementing robust preclinical efficacy studies. These compounds are primarily used in veterinary medicine as anthelmintics against parasitic worms like flukes and tapeworms.[1] Additionally, salicylanilides have demonstrated potent antifungal, antibacterial, and even anticancer properties.[2][3]

The primary mechanism of action for salicylanilides involves the uncoupling of oxidative phosphorylation in the mitochondria of target organisms.[4][5][6] This disruption of the proton motive force inhibits ATP synthesis, leading to metabolic failure and death of the parasite or cell.[7][8] Furthermore, compounds like niclosamide have been shown to modulate key signaling pathways, including the Wnt/β-catenin and STAT3 pathways, which are crucial in various diseases, including cancer.[1][2][9][10][11][12][13][14][15]